molecular formula C24H14N6 B14716877 Terquinoxalinyl CAS No. 18162-21-5

Terquinoxalinyl

Cat. No.: B14716877
CAS No.: 18162-21-5
M. Wt: 386.4 g/mol
InChI Key: YCGCHNWTMZWGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terquinoxalinyl is a nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring structure. This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Terquinoxalinyl typically involves the condensation of o-phenylenediamine with dicarbonyl compounds. One common method is the iron-catalyzed one-pot synthesis, where 2-nitroanilines react with vicinal diols under transfer hydrogenative conditions . This method is advantageous as it does not require external redox reagents or additional bases, and water is the sole byproduct.

Industrial Production Methods

Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Methods include the use of catalysts such as pyridine in condensation-oxidation reactions . These methods are designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Terquinoxalinyl undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can form quinoxalinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinoxalinones, aminoquinoxalines, and various substituted quinoxalines, which have significant biological and industrial applications .

Scientific Research Applications

Terquinoxalinyl has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Terquinoxalinyl involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Terquinoxalinyl stands out due to its unique combination of biological activities and its versatility in various applications. Its ability to undergo multiple types of chemical reactions and its effectiveness in different fields make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

18162-21-5

Molecular Formula

C24H14N6

Molecular Weight

386.4 g/mol

IUPAC Name

2,3-di(quinoxalin-2-yl)quinoxaline

InChI

InChI=1S/C24H14N6/c1-3-9-17-15(7-1)25-13-21(27-17)23-24(30-20-12-6-5-11-19(20)29-23)22-14-26-16-8-2-4-10-18(16)28-22/h1-14H

InChI Key

YCGCHNWTMZWGPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=CC=CC=C4N=C3C5=NC6=CC=CC=C6N=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.